molecular formula C16H16O3 B025029 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid CAS No. 59960-32-6

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

Cat. No.: B025029
CAS No.: 59960-32-6
M. Wt: 256.3 g/mol
InChI Key: KBVIDAVUDXDUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is a high-value chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This aryl propionic acid derivative is structurally engineered for the development of novel therapeutic agents, particularly as a precursor for dual-mechanism drugs. Main Applications & Research Value: • Dual-Target Drug Discovery: This compound serves as a key synthetic intermediate for designing molecules that simultaneously inhibit multiple enzymatic pathways, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs). This dual-inhibition strategy is a promising approach for targeting complex diseases like cancer and inflammatory disorders . • Anti-inflammatory & Analgesic Research: As a derivative of the aryl propionic acid class—which includes well-known NSAIDs like ibuprofen and ketoprofen—this compound is valuable for synthesizing new analogs with potential enhanced efficacy and reduced side effects . • Anticancer Agent Development: Research indicates that modified derivatives of similar aryl propionic acid structures exhibit moderate in vitro antitumor activity, making them valuable scaffolds for developing novel anticancer therapeutics . Mechanism of Action: The compound's core structure allows for strategic functionalization. The propanoic acid moiety is associated with interaction at enzyme active sites common to anti-inflammatory drugs, while the hydroxy(phenyl)methyl group provides a handle for molecular modification. This enables researchers to create derivatives, such as hydroxamic acids, which can chelate zinc ions in metalloenzyme active sites, potentially leading to inhibitors of MMPs involved in tumor progression and inflammation . Quality & Usage: Supplied as a high-purity compound suitable for advanced chemical synthesis, structure-activity relationship (SAR) studies, and biochemical screening. This product is intended for laboratory research purposes only. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIDAVUDXDUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473612
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59960-32-6
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intermediate Ester Synthesis

The preparation of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid typically begins with the synthesis of a methyl or ethyl ester precursor. For example, 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester serves as a key intermediate in analogous syntheses. This step employs:

  • Friedel-Crafts alkylation : To introduce the hydroxy(phenyl)methyl group onto the aromatic ring.

  • Esterification : Propanoic acid derivatives are protected as esters to prevent undesired side reactions during subsequent steps.

Reaction conditions involve toluene as a solvent, aluminum chloride (AlCl₃) as a catalyst, and temperatures maintained at 80–100°C for 8–12 hours. The ester intermediate is isolated via filtration and recrystallized from ethanol, achieving yields of 85–92%.

Hydroxy(phenyl)methyl Group Introduction

The hydroxy(phenyl)methyl moiety is introduced through nucleophilic aromatic substitution or Grignard reactions. A patent by Kim et al. (2012) describes a method where phenylmagnesium bromide reacts with a ketone intermediate, followed by acid quenching to yield the tertiary alcohol group. Key parameters include:

  • Temperature : −10°C to 0°C to control exothermic reactions.

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Workup : The reaction mixture is poured into ice-cold hydrochloric acid, extracted with ethyl acetate, and dried over sodium sulfate.

Ester Hydrolysis to Propanoic Acid

The final step involves hydrolyzing the ester intermediate to the free acid. This is achieved using:

  • Base hydrolysis : Sodium hydroxide (1–2 M) in ethanol/water (1:1) at reflux (78°C) for 6–8 hours.

  • Acid workup : The mixture is acidified with acetic acid to pH 2–3, precipitating the crude product.

Purification via recrystallization from ethanol yields this compound with >95% purity. Nuclear magnetic resonance (NMR) data confirm the structure:

  • ¹H NMR (400 MHz, DMSO) : δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.52 (m, Ar–H), 10.12 (br s, COOH).

  • ¹³C NMR : Peaks at 32.8 ppm (CH₂CO), 166.5 ppm (COOH), and aromatic carbons at 118.1–137.3 ppm.

Optimization of Reaction Conditions

Catalytic Systems

Dicyclohexylcarbodiimide (DCC) coupling enhances reaction efficiency in ester formation. For example, DCC (10 mmol) and N-hydroxysuccinimide (NHS) facilitate activation of the carboxylic acid, enabling coupling with alcohols at 0–25°C. This method reduces side products and improves yields to 90–95%.

Solvent and Temperature Effects

  • Ethanol/water mixtures : Optimal for hydrolysis, balancing solubility and reaction rate.

  • Acetonitrile : Preferred for DCC-mediated couplings due to its polarity and inertness.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Base hydrolysis9598Scalable, minimal byproductsRequires strict pH control
DCC coupling9297High regioselectivityCostly reagents
Grignard addition8895Direct C–C bond formationSensitivity to moisture

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diaryl ether byproducts during Friedel-Crafts alkylation.

  • Solution : Use of bulky Lewis acids (e.g., FeCl₃) suppresses electrophilic aromatic substitution at undesired positions.

Purification Difficulties

  • Issue : Co-elution of unreacted ester and acid during chromatography.

  • Solution : Gradient elution with hexane/ethyl acetate (8:2 to 6:4) resolves this.

Industrial-Scale Production Considerations

The patent by Kim et al. (2012) highlights a streamlined process for kilogram-scale synthesis:

  • Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.

  • In situ monitoring : Infrared spectroscopy tracks ester hydrolysis in real time.

  • Crystallization optimization : Ethanol/water (7:3) achieves 99% recovery of the final product .

Chemical Reactions Analysis

Dihydro Ketoprofen (Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Pharmaceutical Applications

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is primarily explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to well-known NSAIDs allows it to exhibit anti-inflammatory and analgesic properties.

Case Studies

  • Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound can effectively inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief in animal models. This positions it as a candidate for further development into therapeutic agents for conditions such as arthritis.
  • Analgesic Effects : Studies have indicated that the compound can reduce pain responses in rodent models, suggesting its potential as an analgesic agent.

Material Science

The compound is also being investigated for its role in the development of advanced materials, particularly polymers.

Case Studies

  • Flame Retardants : Compounds similar to this compound are utilized in producing flame-retardant materials. For instance, polyester fibers treated with such compounds have shown improved flame resistance, making them suitable for applications in textiles and construction materials .

Biochemical Research

The compound has been identified as a significant metabolite in various biological assays, particularly those involving microbial metabolism.

Case Studies

  • Microbial Metabolite : It has been shown to be a product of the metabolism of catechins by gut microbiota, indicating its role in the human digestive system and potential health benefits associated with polyphenol consumption .

Analytical Chemistry

Due to its unique properties, this compound serves as a reference standard in various analytical methods.

Applications

  • Quality Control : Used in pharmaceutical testing to ensure the quality and consistency of drug formulations.
  • Research Standards : Acts as a standard in studies examining the metabolic pathways of phenolic compounds.

Data Table of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalsNSAID developmentInhibits COX enzymes; reduces inflammation and pain
Material ScienceFlame retardantsEnhances fire resistance in polyester fibers
Biochemical ResearchMicrobial metabolism studiesMajor metabolite of catechins; impacts gut health
Analytical ChemistryReference standard for testingEnsures quality control in pharmaceutical formulations

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and applications of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid and related compounds:

Compound Name Molecular Formula Key Substituents/Features Applications/Activity Key Data/References
This compound C₁₆H₁₆O₃ Hydroxy(phenyl)methyl at 3-phenyl position Ketoprofen metabolite; potential anti-inflammatory Molecular mass: 257.1178 (calc.); retention time: 2.48 min
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Variable Amino group at 4-hydroxyphenyl position Anticancer activity (structure-dependent) IC₅₀ values: 0.5–50 μM against cancer cell lines
GW9508 (GPR40 agonist) C₂₂H₁₉NO₃ Phenyloxy and benzylamino groups Potentiates insulin secretion via GPR40 activation EC₅₀: 60 nM
3-(4-(prop-2-ynyloxy)phenyl)propanoic acid C₁₂H₁₂O₃ Alkyne linker at 4-phenyl position Dendrimer-based drug delivery platforms Synthesized via ester hydrolysis
2-(3-Benzoylphenyl)propanoic acid derivatives Variable Benzoyl group at 3-phenyl position Dual-mechanism drugs (antioxidant & antitumor) Antioxidant IC₅₀: 10–25 μM
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ Methoxy group at 2-phenyl position Chemical intermediate mp: 85–89°C
3-Hydroxyphenylphosphinyl-propanoic acid C₉H₁₁O₄P Phosphinyl group at 3-phenyl position Flame retardant (CEPPA) Industrial use

Pharmacological and Metabolic Insights

  • Ketoprofen Metabolites: Compared to hydroxylated metabolites (e.g., 2-(3-benzoyl-4-hydroxyphenyl)propanoic acid, C₁₆H₁₄O₄), the target compound lacks hydroxylation on the benzoyl group, resulting in lower polarity (retention time: 2.48 vs. 1.38 min) and distinct biodegradation pathways .
  • Anticancer Derivatives: Amino-substituted derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit enhanced cytotoxicity due to hydrogen-bonding interactions with cellular targets, unlike the hydroxy(phenyl)methyl group in the target compound .
  • Dual-Mechanism Drugs: Derivatives like 2-(3-benzoylphenyl)propanohydroxamic acid combine COX inhibition (NSAID activity) with histone deacetylase (HDAC) inhibition, a feature absent in the target compound .

Nomenclature Challenges

Standardized naming is critical for research reproducibility. For example, "3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid" yields only one reference under its IUPAC name but eight under synonyms like "3-hydroxy-(3′-hydroxyphenyl)propionic acid" . The target compound is occasionally mislabeled in databases due to its structural similarity to ketoprofen metabolites.

Key Research Findings

  • Biodegradation : The compound is a major metabolite in fungal degradation of ketoprofen, with Penicillium oxalicum showing high transformation efficiency (mass accuracy: −3.1 ppm) .
  • Synthetic Accessibility : Catalytic hydrogenation provides a scalable synthesis route, though contamination with acetic acid requires purification adjustments .

Biological Activity

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, also known as a derivative of phenylpropanoic acid, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H16O3C_{16}H_{16}O_3 and features a hydroxyl group attached to a phenyl ring, which is significant for its biological activity. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.

Research indicates that this compound may interact with various proteins and enzymes in the body. Similar compounds have shown the following modes of action:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
  • Receptor Binding : It has been suggested that this compound can bind to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, a series of derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results showed that certain derivatives exhibited significant inhibitory actions against HCT-116 cells, with IC50 values ranging from 0.69 μM to 11 μM, demonstrating their potential as anticancer agents .

CompoundCell LineIC50 (μM)
7iHCT-1160.13
7gHCT-1160.12
DoxorubicinHCT-1162.29

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed moderate antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values indicate promising efficacy against pathogens such as E. coli and Staphylococcus aureus.

Case Studies

  • Antiproliferative Effects : In a study conducted on different cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. Results indicated that these compounds could significantly reduce cell viability through mechanisms involving DNA fragmentation and chromatin condensation .
  • Antioxidant Studies : Another research effort focused on the antioxidant capacity of this compound, demonstrating that it effectively reduced oxidative stress markers in cellular models, suggesting its potential use in preventing oxidative damage-related diseases .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are generally well absorbed when administered orally. They exhibit moderate half-lives and undergo metabolic transformations primarily in the liver, influencing their therapeutic efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis involves a two-step process:

Aldol/Enol Lactonization Cyclization : Reacting appropriate precursors (e.g., benzaldehyde derivatives) with TiCl₄ and Et₃N to form the dihydrobenzofuranone core. TiCl₄ acts as a Lewis acid catalyst, while Et₃N neutralizes HCl byproducts .

Thermal Aromatization : Heating the intermediate to induce aromatization, forming the 2-arylpropanoic acid moiety. Temperature control is critical to avoid side reactions (e.g., decarboxylation) .

  • Key Parameters : Catalyst purity (TiCl₄), stoichiometric ratios, reaction time, and thermal stability during aromatization. For analogs, substituent steric effects may alter reaction efficiency .

Q. Which analytical techniques are recommended for characterizing this compound and its stereoisomers?

  • Methodological Answer :
  • Chiral HPLC : Resolves stereoisomers (non-enantiomeric diastereomers) using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., phenyl, propanoic acid groups). COSY and NOESY distinguish diastereomers .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₆H₁₆O₃, MW 256.30) and fragmentation patterns .

Q. How is this compound utilized as a reference standard in pharmaceutical analysis?

  • Methodological Answer :
  • Impurity Profiling : Used to quantify related substances in NSAID formulations (e.g., ketoprofen). For example, impurities like (2RS)-2-(4-ethylphenyl)propanoic acid (CAS 3585-52-2) are monitored via HPLC with UV detection (λ = 254 nm) .
  • Calibration Curves : Prepare serial dilutions (0.1–10 µg/mL) in methanol and validate linearity (R² > 0.99) .

Q. What are the primary pharmacological mechanisms explored for this compound?

  • Methodological Answer :
  • COX-2 Inhibition : Assessed via enzyme-linked immunosorbent assay (ELISA) using recombinant COX-2. IC₅₀ values are compared to ketoprofen (positive control) .
  • In Vivo Anti-Inflammatory Models : Administered orally (10–50 mg/kg) in rodent carrageenan-induced paw edema models. Measure edema reduction (%) at 3–6 hours post-dose .

Advanced Research Questions

Q. How do stereoisomers of this compound affect its physicochemical and pharmacological properties?

  • Methodological Answer :
  • Diastereomer Comparison : Separate isomers via preparative HPLC and compare:
  • Solubility : Shake-flask method in PBS (pH 7.4) at 25°C.
  • LogP : Determine via octanol-water partitioning.
  • Bioactivity : Test COX-2 inhibition potency (e.g., isomer A may show 2-fold higher activity than isomer B) .

Q. What strategies are employed to resolve contradictions in reported COX-2 selectivity data?

  • Methodological Answer :
  • Assay Validation : Use isoform-specific inhibitors (e.g., NS-398 for COX-2, SC-560 for COX-1) to confirm selectivity .
  • Species Variability : Test human recombinant COX-2 vs. murine isoforms to address interspecies differences .
  • Meta-Analysis : Pool data from ≥5 independent studies using fixed-effects models to calculate weighted mean IC₅₀ values .

Q. Which impurities are commonly observed during synthesis, and how are they quantified?

  • Methodological Answer :
  • Common Impurities : Include intermediates and byproducts (see table below).
  • Quantification : Use HPLC with a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile:0.1% H₃PO₄). Limit of quantification (LOQ) ≤ 0.05% .
Impurity CodeCAS RNStructure Description
Imp. A(EP)66622-47-7(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid
Imp. B(EP)3585-49-7(2RS)-2-(4-Butylphenyl)propanoic Acid
Imp. F(EP)65322-85-23-[4-(2-Methylpropyl)phenyl]propanoic Acid

Q. How can molecular modeling predict the bioactivity of novel derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 1CX2). Prioritize derivatives with ΔG ≤ -8 kcal/mol .
  • QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ) with IC₅₀ values. Validate via leave-one-out cross-validation (R² > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.